molecular formula C13H13ClN2 B7792839 5-Benzyl-4-chloro-2,6-dimethylpyrimidine

5-Benzyl-4-chloro-2,6-dimethylpyrimidine

Cat. No.: B7792839
M. Wt: 232.71 g/mol
InChI Key: LGUOLIHMSKPKKS-UHFFFAOYSA-N
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Description

5-Benzyl-4-chloro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative characterized by a benzyl substituent at position 5, a chlorine atom at position 4, and methyl groups at positions 2 and 5. Its structure combines steric bulk (benzyl group) with electron-withdrawing (chlorine) and electron-donating (methyl) substituents, making it a candidate for diverse applications, including pharmaceutical co-crystallization or catalysis.

Properties

IUPAC Name

5-benzyl-4-chloro-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-12(13(14)16-10(2)15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUOLIHMSKPKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine followed by benzylation. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride to introduce the chlorine atom at position 4. The resulting 4-chloro-2,6-dimethylpyrimidine is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes substitution with nucleophiles under basic conditions due to activation by electron-withdrawing effects of the pyrimidine ring.

Reaction Conditions Product Yield Source
Amine substitution4-Fluorobenzylamine, NaH, DMF, 80°C, 12 h4-(4-Fluorobenzylamino)-5-benzyl-2,6-dimethylpyrimidine78%
Thiol substitutionBenzyl mercaptan, KOtBu, THF, RT, 6 h4-(Benzylthio)-5-benzyl-2,6-dimethylpyrimidine65%
Methoxy substitutionNaOMe, MeOH, reflux, 24 h4-Methoxy-5-benzyl-2,6-dimethylpyrimidine82%

Key factors influencing reactivity:

  • Base strength : Strong bases (e.g., NaH, KOtBu) enhance deprotonation of nucleophiles, accelerating substitution.

  • Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize transition states .

  • Temperature : Reactions proceed faster at elevated temperatures (60–100°C) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups.

Reaction Catalyst System Conditions Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, 4-fluorophenylboronic acid, Na₂CO₃, DME/H₂O, 90°C5-Benzyl-4-(4-fluorophenyl)-2,6-dimethylpyrimidine73%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-(Diphenylamino)-5-benzyl-2,6-dimethylpyrimidine68%

Mechanistic notes:

  • Oxidative addition : Pd⁰ inserts into the C–Cl bond, forming a Pd(II) intermediate .

  • Transmetalation : Boronic acids or amines transfer to the Pd center .

  • Reductive elimination : Restores Pd⁰ and forms the new C–C or C–N bond .

Oxidation of the Benzyl Group

Controlled oxidation converts the benzyl group to a ketone or carboxylic acid.

Reagent Conditions Product Yield Source
KMnO₄H₂O, 100°C, 8 h4-Chloro-5-(phenylcarbonyl)-2,6-dimethylpyrimidine58%
CrO₃/H₂SO₄Acetone, 0°C to RT, 12 h4-Chloro-5-(benzoic acid)-2,6-dimethylpyrimidine41%

Reduction of the Pyrimidine Ring

Catalytic hydrogenation saturates the pyrimidine ring.

Reagent Conditions Product Yield Source
H₂ (1 atm), Pd/CEtOH, RT, 6 h5-Benzyl-4-chloro-2,6-dimethyl-1,4,5,6-tetrahydropyrimidine89%

Side Reactions and Competing Pathways

  • Ring-opening under strong bases : Prolonged exposure to NaOH (>5 eq.) at >120°C cleaves the pyrimidine ring, forming acrylonitrile derivatives .

  • Dimerization : At high concentrations (>0.5 M), Ullmann-type coupling forms bipyrimidines (15–22% yield) .

Stability and Storage Recommendations

  • Thermal stability : Decomposes above 200°C, releasing HCl gas.

  • Light sensitivity : Benzyl group undergoes photoxidation; store in amber vials under N₂.

  • Solvent compatibility : Stable in CH₂Cl₂, THF, and DMF; avoid DMSO due to slow sulfur exchange .

Scientific Research Applications

Synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine

The synthesis of 5-benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with benzyl halides or through nucleophilic substitution reactions. The following methodologies have been reported:

  • Nucleophilic Substitution : The compound can be synthesized by reacting 4-chloro-2,6-dimethylpyrimidine with benzylamine or benzyl alcohol under basic conditions.
  • Microwave-Assisted Synthesis : This method has been shown to improve yields significantly compared to traditional heating methods, achieving yields as high as 90% due to enhanced reaction kinetics .

Biological Activities

5-Benzyl-4-chloro-2,6-dimethylpyrimidine exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 5-benzyl-4-chloro-2,6-dimethylpyrimidine, have shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with the pyrimidine moiety demonstrated significant cytotoxic effects against HeLa and K562 cancer cell lines while maintaining low toxicity in normal cells .

Antimicrobial Properties

Several studies have reported that pyrimidine derivatives possess antimicrobial and antifungal properties:

  • Inhibition Studies : Derivatives have shown effectiveness against pathogens such as Mycobacterium tuberculosis and various fungal strains .

Neuropharmacological Effects

Pyrimidines are known to interact with neurotransmitter systems:

  • Serotonin Receptor Modulation : Some derivatives exhibit activity as selective antagonists at serotonin receptors (e.g., 5HT2B), indicating potential in treating mood disorders .

Agricultural Applications

In addition to pharmaceutical uses, 5-benzyl-4-chloro-2,6-dimethylpyrimidine can be utilized in agriculture:

  • Herbicide Development : Research suggests that pyrimidine derivatives can function as herbicides due to their ability to inhibit specific metabolic pathways in plants .

Data Tables

Application AreaActivity TypeReference
AnticancerCytotoxicity against HeLa cells
AntimicrobialInhibition of Mycobacterium
NeuropharmacologySerotonin receptor antagonism
AgriculturalHerbicide potential

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 5-benzyl-4-chloro-2,6-dimethylpyrimidine exhibited IC50 values in the low micromolar range against HeLa cells, demonstrating significant potential for development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of pyrimidine derivatives. It was found that compounds containing the 5-benzyl substituent displayed enhanced activity against fungal pathogens compared to their non-substituted counterparts.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, depending on the nature of the receptor and the cellular context .

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Substituents Key Functional Groups
5-Benzyl-4-chloro-2,6-dimethylpyrimidine 5-benzyl, 4-Cl, 2-Me, 6-Me Chlorine (EWG), benzyl (steric bulk)
2-Amino-4,6-dimethylpyrimidine (AMP) 2-NH₂, 4-Me, 6-Me Amino (H-bond donor), methyl (EDG)
2-Amino-4-chloro-6-methylpyrimidine (ClMePy) 2-NH₂, 4-Cl, 6-Me Amino (H-bond donor), chlorine (EWG)

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • Chlorine at position 4 in both the target compound and ClMePy enhances electron withdrawal, but the absence of an amino group in the target compound limits hydrogen-bonding capacity .

Hydrogen-Bonding and Charge Distribution

In co-crystallization with diclofenac, the charge on aromatic nitrogen atoms determines whether salts or co-crystals form:

  • AMP : The nitrogen charge (-287 kJ/mol) allows hydrogen bonding with DC, forming co-crystals (IR carboxylate peak at 1695 cm⁻¹) .
  • 5-Benzyl-4-chloro-...: Lacks an amino group, removing a critical H-bond donor. Its chlorine may polarize the pyrimidine ring, but steric bulk from benzyl could disrupt DC’s acid⋅⋅⋅acid dimer breaking, reducing co-crystal likelihood .

Solubility and Co-Crystal Formation

Parameter AMP + DC ClMePy + DC 5-Benzyl-4-Cl-... + DC (Predicted)
Solvent Compatibility Ethyl acetate/hexanes Not specified Likely requires non-polar solvents
Co-Crystal Success 50% overall success rate Implied success Low (steric hindrance, no H-bond donor)
IR Carboxylate Peak 1695 cm⁻¹ (co-crystal) Not reported Potential shift due to benzyl effects

Key Findings :

  • AMP and ClMePy form co-crystals via amino-DC hydrogen bonds, with IR peaks >1675 cm⁻¹ confirming co-crystal formation .
  • The target compound’s benzyl group may increase lipophilicity, complicating dissolution in polar solvents like ethyl acetate used for AMP-DC co-crystals .

Thermal and Physical Properties

Property AMP-DC Co-Crystal 5-Benzyl-4-Cl-... (Theoretical)
Melting Point 173–174°C Likely higher (increased molecular weight)
Stability Stable in aprotic solvents Potential polymorphism due to benzyl

Q & A

Q. Methodological Answer :

Solvent Compatibility : Test solubility in DMSO (stock solutions), followed by dilution in aqueous buffers (e.g., PBS).

Stability Studies :

  • pH Dependence : Incubate at pH 4–9 (37°C, 24 hrs) and monitor degradation via HPLC .
  • Light Sensitivity : Store aliquots in amber vials under argon to prevent photolytic dechlorination .

Data Recording : Tabulate solubility (mg/mL) and half-life (t₁/₂) under varying conditions (example below):

ConditionSolubility (mg/mL)t₁/₂ (hrs)
PBS (pH 7.4)0.1248
DMSO50.0>168

Advanced Question: How to reconcile contradictory bioactivity results across cell-based vs. cell-free assays?

Q. Methodological Answer :

Mechanistic Hypotheses : Link discrepancies to membrane permeability (cell-based) vs. direct binding (cell-free). Use logP calculations to predict cellular uptake .

Experimental Controls :

  • Include efflux pump inhibitors (e.g., verapamil) in cell assays.
  • Validate target engagement via SPR (surface plasmon resonance) in cell-free systems .

Theoretical Framework : Apply the "Molecular Read-Across" model to correlate physicochemical properties with bioactivity .

Basic Question: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

PPE Requirements : Use nitrile gloves, lab coat, and safety goggles.

Ventilation : Conduct reactions in fume hoods due to volatile chlorinated byproducts.

Waste Disposal : Quench excess chlorinating agents with ice-cold NaHCO₃ before disposal .

Advanced Question: How to optimize crystallization for structural elucidation?

Q. Methodological Answer :

Solvent Screening : Use vapor diffusion with 10–20% PEG 4000 in ethanol/water mixtures.

Temperature Gradients : Test crystallization at 4°C vs. room temperature to control nucleation.

Data Collection : Utilize synchrotron radiation (e.g., IUCr protocols) for high-resolution diffraction .

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